molecular formula C5H6O5 B1511390 2-Ketoglutaric acid-d6 CAS No. 1173021-86-7

2-Ketoglutaric acid-d6

Cat. No.: B1511390
CAS No.: 1173021-86-7
M. Wt: 152.13 g/mol
InChI Key: KPGXRSRHYNQIFN-DTDGFSOZSA-N
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Description

. This compound plays a crucial role as an intermediate in the Krebs cycle, which is essential for the production of ATP or GTP. Additionally, it serves as a major carbon skeleton for nitrogen-assimilatory reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The process typically involves the use of deuterium-labeled reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2-ketoglutaric acid-d6 involves large-scale chemical synthesis using specialized equipment and controlled reaction environments. The process requires precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ketoglutaric acid-d6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Ketoglutaric acid-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in biological and chemical studies. Its applications include:

  • Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

  • Biology: Employed in studies of cellular metabolism and enzyme kinetics.

  • Medicine: Utilized in drug development and pharmacokinetic studies to assess the metabolism and distribution of therapeutic compounds.

  • Industry: Applied in the development of biotechnological processes and the production of bio-based chemicals.

Mechanism of Action

The mechanism by which 2-ketoglutaric acid-d6 exerts its effects involves its participation in the Krebs cycle and nitrogen-assimilatory reactions. The compound acts as a reversible inhibitor of tyrosinase, an enzyme involved in melanin production, with an IC50 value of 15 mM.

Molecular Targets and Pathways:

  • Krebs Cycle: this compound is an intermediate in the Krebs cycle, contributing to the production of ATP or GTP.

  • Nitrogen-Assimilatory Reactions: It serves as a carbon skeleton for the assimilation of nitrogen into organic compounds.

Comparison with Similar Compounds

  • 2-Ketoglutaric acid-13C5

  • DL-Ornithine-13C5

  • Spermidine-(butyl-d8) trihydrochloride

  • Phenethyl-1-13C-amine

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Biological Activity

2-Ketoglutaric acid-d6 (also known as 2-oxoglutaric acid-d6) is a deuterated form of 2-ketoglutaric acid, a critical intermediate in the Krebs cycle. This compound has garnered attention in various biological contexts due to its metabolic roles and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on health, and relevant research findings.

PropertyValue
Molecular FormulaC5_5H6_6O5_5
Molecular Weight146.098 g/mol
Density1.5 ± 0.1 g/cm³
Melting Point113-115 °C
Boiling Point345.6 ± 25.0 °C

2-Ketoglutaric acid is involved in several metabolic pathways, particularly in amino acid metabolism and energy production through the Krebs cycle .

1. Metabolic Functions

2-Ketoglutaric acid serves as a key substrate for various enzymatic reactions, including:

  • Transamination Reactions : It acts as an amino group acceptor, facilitating the conversion of amino acids .
  • Energy Production : It is integral to the Krebs cycle, contributing to ATP generation .

2. Inflammatory Response Modulation

Recent studies have demonstrated that 2-ketoglutaric acid can suppress inflammatory responses:

  • Inflammatory Bowel Disease (IBD) : In a study involving an IBD model, 2-ketoglutaric acid was shown to mitigate abnormal intestinal permeability and regulate tight junction proteins. It inhibited the expression of inflammatory cytokines such as TNF-α by binding to TAK1, thus affecting the NF-κB signaling pathway .

3. Neuroprotective Effects

Research indicates that 2-ketoglutaric acid may have neuroprotective properties:

  • It has been associated with improved cognitive function and reduced neuronal damage in various models of neurodegeneration .

Case Study: 2-Ketoglutarate Dehydrogenase Deficiency

A report on familial cases of 2-ketoglutarate dehydrogenase deficiency highlighted severe neurological symptoms in affected children. The deficiency led to significant metabolic disruptions, underscoring the importance of 2-ketoglutaric acid in brain metabolism .

Research Findings on Supplementation

A study investigating the effects of α-ketoglutaric acid (AKG) supplementation found that it promotes muscle growth and enhances recovery from injuries. AKG also demonstrated benefits in bone health and gastrointestinal morphology, suggesting its potential as a dietary supplement for various health conditions .

1. Nutraceutical Use

Due to its ability to modulate inflammation and support metabolic functions, 2-ketoglutaric acid is being explored as a nutraceutical agent for conditions such as:

  • IBD : As noted earlier, it helps restore gut barrier function and microbiome balance .
  • Muscle Wasting : Its role in promoting muscle mass makes it a candidate for treating cachexia and sarcopenia.

2. Cancer Research

Emerging studies suggest that targeting metabolic pathways involving 2-ketoglutaric acid could provide new avenues for cancer therapy, particularly in tumors with altered metabolism .

Properties

IUPAC Name

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGXRSRHYNQIFN-DTDGFSOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)C(=O)O[2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745876
Record name 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-86-7
Record name 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-86-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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